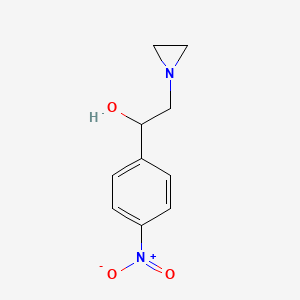

2-(Aziridin-1-yl)-1-(4-nitrophenyl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

21719-28-8 |

|---|---|

Molecular Formula |

C10H12N2O3 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

2-(aziridin-1-yl)-1-(4-nitrophenyl)ethanol |

InChI |

InChI=1S/C10H12N2O3/c13-10(7-11-5-6-11)8-1-3-9(4-2-8)12(14)15/h1-4,10,13H,5-7H2 |

InChI Key |

JVKAAEKOBOXXEW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1CC(C2=CC=C(C=C2)[N+](=O)[O-])O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Aziridin 1 Yl 1 4 Nitrophenyl Ethanol and Its Structural Analogues

Established Synthetic Routes to Aziridine-Containing Amino Alcohols

The formation of the aziridine (B145994) ring on a molecule that also contains a hydroxyl group can be achieved through several well-established synthetic pathways.

A primary and straightforward method for synthesizing aziridines is the ring-closure of 1,2-amino alcohols. organic-chemistry.orgiwu.edu This transformation is a type of intramolecular nucleophilic substitution. wikipedia.org

One of the classic methods is the Wenker synthesis , where a β-amino alcohol is first converted to its sulfate (B86663) ester. Subsequent treatment with a base induces cyclization to form the aziridine. wikipedia.org An improved, milder variation of the Wenker synthesis involves converting amino alcohols to their hydrogen sulfates with chlorosulfonic acid, followed by cyclization with sodium hydroxide (B78521) or even the non-nucleophilic sodium carbonate. This modified approach is suitable for amino alcohols that are unstable in the hot sulfuric acid typically used in the traditional Wenker synthesis. organic-chemistry.orgresearchgate.net

Another common strategy involves activating the hydroxyl group of the amino alcohol to create a good leaving group, such as a tosylate or mesylate. The amine then acts as an intramolecular nucleophile to displace the leaving group and form the three-membered aziridine ring. researchgate.net One-pot procedures have been developed for the direct conversion of 2-amino alcohols to N-tosyl aziridines. For instance, less substituted amino alcohols can be tosylated and cyclized in situ using potassium hydroxide in a water/dichloromethane system, while more substituted ones react more efficiently with potassium carbonate in acetonitrile. organic-chemistry.orgnih.gov

The Mitsunobu reaction provides another route, where 2-amino alcohols can be induced to cyclize. wikipedia.org However, this reaction can sometimes be inefficient or lead to mixtures of diastereomers due to the in-situ formation of aziridines that can then undergo further reactions. nih.gov A more deliberate application of an internal Mitsunobu reaction on β-amino alcohols has been shown to produce chiral aziridines in good yields. nih.gov

The following table summarizes different methods for aziridine synthesis from 1,2-amino alcohols:

| Method | Reagents | Key Features |

| Improved Wenker Synthesis | 1. Chlorosulfonic acid2. NaOH or Na2CO3 | Mild conditions, suitable for unstable amino alcohols. organic-chemistry.orgresearchgate.net |

| One-pot Tosylation/Cyclization | TsCl, KOH in H2O/CH2Cl2 | High yields for less hindered amino alcohols. organic-chemistry.orgnih.gov |

| One-pot Tosylation/Cyclization | TsCl, K2CO3 in ACN | Better for more substituted amino alcohols. organic-chemistry.orgnih.gov |

| Internal Mitsunobu Reaction | DEAD, PPh3 (or similar) | Can produce chiral aziridines but may lead to diastereomeric mixtures if not controlled. wikipedia.orgnih.gov |

Aziridination reactions involve the direct formation of the aziridine ring by adding a nitrogen-containing group to a carbon-carbon double bond.

The addition of nitrenes or their equivalents to alkenes is a powerful method for aziridine synthesis. wikipedia.orgumich.edu This can be achieved using various nitrene precursors and is often facilitated by transition-metal catalysts. For example, sulfonamides can serve as nitrene precursors in the presence of iodobenzene (B50100) diacetate and a transition-metal catalyst like copper(I). umich.edu

Recent advancements have focused on developing metal-free aziridination methods for unactivated olefins. acs.org One such method involves the use of N-aminopyridinium salts, which proceed through a highly electrophilic N-pyridinium iminoiodinane intermediate. acs.org Additionally, photo-induced methods using azoxy-triazenes as a nitrogen source under visible light can produce aziridines without the need for external oxidants or catalysts. nih.gov

Tungsten-catalyzed oxyamination of alkenes using sulfonamides as the nitrogen source can also lead to the formation of amino alcohols, which are precursors for aziridines. rsc.orgrsc.org

Intramolecular reactions provide a regioselective and often stereoselective route to aziridines.

From Haloamines: Vicinal haloamines can spontaneously undergo intramolecular nucleophilic substitution to form aziridines. wikipedia.org

From Allylic Hydroxylamine (B1172632) Esters: Copper hydride-catalyzed intramolecular hydroamination of allylic hydroxylamine esters can produce chiral aziridines with high regio- and enantiocontrol. organic-chemistry.org

From β-Amino Ketones: An intramolecular oxidative C(sp³)–H amination of β-amino ketones, mediated by KI/TBHP, can yield trans-2,3-disubstituted aziridines. rsc.org

From Styryl Alcohols: A domino reaction involving Rh-catalyzed N-H or N-Me olefin aziridination followed by intramolecular ring-opening of the resulting aziridine with the alcohol nucleophile can produce cyclic aminoethers. nih.gov

Epoxides are structurally similar to aziridines and are excellent precursors for their synthesis. The general strategy involves the ring-opening of an epoxide followed by cyclization.

A common two-step process involves the ring-opening of an epoxide with sodium azide (B81097) to form a β-azido alcohol. organic-chemistry.org The azido (B1232118) group is then reduced to an amine, often using a phosphine (B1218219) like triphenylphosphine, which facilitates subsequent cyclization to the aziridine. wikipedia.org This azidolysis reaction can be promoted by reagents like Oxone® in aqueous acetonitrile, which allows the reaction to proceed under mild conditions with high regioselectivity and yield. organic-chemistry.org

Alternatively, a one-pot tandem reaction can be employed. For example, an epoxide can react with sodium azide and a terminal alkyne in the presence of a copper(I) catalyst. This sequence involves the initial SN2 ring-opening of the epoxide by the azide, followed by a Huisgen [3+2] cycloaddition to form a β-hydroxy triazole, demonstrating the versatility of the β-azido alcohol intermediate. acs.org

A study by Kulakov et al. demonstrated the synthesis of a structural analogue, 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol, by the ring cleavage of p-nitrophenyloxirane with p-chlorobenzylamine. researchgate.net This amino alcohol could then be a precursor for the corresponding aziridine.

The following table presents a comparison of epoxide-based synthetic routes:

| Method | Reagents | Intermediate | Key Features |

| Two-Step Azidolysis/Cyclization | 1. NaN3, Oxone®2. PPh3 | β-azido alcohol | Mild conditions, high regioselectivity. organic-chemistry.org |

| Direct Aminolysis | Amine (e.g., p-chlorobenzylamine) | β-amino alcohol | Direct formation of the amino alcohol precursor. researchgate.net |

| Tandem Ring Opening/Cycloaddition | NaN3, Alkyne, Cu(I) | β-azido alcohol | Forms a triazole product, not an aziridine directly, but shows the utility of the intermediate. acs.org |

Aziridination Reactions

Specific Synthesis of the 2-(Aziridin-1-yl)-1-(4-nitrophenyl)ethanol Core

While a direct, one-step synthesis for this compound is not extensively detailed in the surveyed literature, its synthesis can be logically inferred from the established methods for analogous structures. The most probable synthetic precursor is 2-amino-1-(4-nitrophenyl)ethanol (B107438) .

The synthesis would likely follow the principles of the Wenker synthesis or its modern variations. organic-chemistry.orgwikipedia.orgresearchgate.net

Starting Material: The synthesis would commence with 2-amino-1-(4-nitrophenyl)ethanol. This precursor contains the required 1-(4-nitrophenyl)ethanol (B1297073) backbone and a primary amino group at the 2-position.

Activation of the Amino Group: The primary amine of 2-amino-1-(4-nitrophenyl)ethanol would be reacted with a suitable reagent to facilitate the formation of the aziridine ring. A potential route involves reaction with a 2-haloethanol or a protected equivalent, leading to an N-(2-hydroxyethyl) substituted intermediate.

Cyclization: The crucial step would be the intramolecular cyclization. The hydroxyl group of the N-(2-hydroxyethyl) moiety would be converted into a good leaving group (e.g., by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride). Subsequent treatment with a base would then induce an intramolecular SN2 reaction, where the nitrogen atom displaces the leaving group to form the aziridine ring, yielding the final product, this compound.

An alternative precursor could be 4-nitrostyrene (B89597) oxide . Ring-opening of this epoxide with aziridine itself could theoretically yield the target compound, although this is a direct alkylation approach and may be complicated by side reactions. A more controlled approach would be the ring-opening with an amine that can be later converted to the aziridine ring, as discussed in section 2.1.3.

A relevant study describes the reaction of (S)-(4-nitrophenyl)[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl methanesulfonate (B1217627) with lithium hydroxide, which resulted in the formation of [(2R,3R)-3-(4-nitrophenyl)aziridin-2-yl]methanol, a structural isomer of the target compound. researchgate.net This highlights that intramolecular cyclization and rearrangement reactions involving nitrophenyl-substituted amino alcohol derivatives are established routes for forming the aziridine ring.

Regioselective and Stereoselective Synthesis of the Aziridine Ring

The formation of the three-membered aziridine ring is a pivotal step in the synthesis of the target compound. Achieving high regioselectivity and stereoselectivity is paramount. A common and effective method for the synthesis of aziridines is the ring-opening of epoxides with an azide source, followed by reduction and cyclization, a variant of the Blum-Ittah aziridine synthesis. wikipedia.org For instance, starting from a suitable epoxide, the regioselective attack of an azide ion, often at the less substituted carbon, leads to a β-azido alcohol. Subsequent reduction of the azide to an amine, followed by intramolecular cyclization, yields the aziridine ring. The stereochemistry of the starting epoxide directly translates to the stereochemistry of the resulting aziridine.

Another powerful approach is the direct aziridination of olefins. sci-hub.se This can be achieved through the transfer of a nitrene group to a double bond, often catalyzed by transition metals. organic-chemistry.orgnih.govrsc.org For example, the reaction of an alkene with a nitrene precursor, such as a sulfonyl azide in the presence of a metal catalyst like rhodium or copper, can afford the corresponding aziridine. organic-chemistry.org The choice of catalyst and ligands is critical for controlling the stereoselectivity of the reaction, often leading to either cis- or trans-substituted aziridines with high fidelity. msu.edumsu.edu

The following table summarizes some catalytic systems used for the aziridination of alkenes:

| Catalyst System | Alkene Substrate | Nitrene Source | Stereoselectivity | Reference |

| Rh₂(esp)₂ | Styrenes | MeO₂CNHSO₂NH₂ | High cis | organic-chemistry.org |

| Cu/Bis(oxazoline) | Various | Sulfonyl azides | Enantioselective | sci-hub.se |

| Co(II)-porphyrin | Styrenes | Aryl azides | High yields, excellent enantioselectivity | nih.gov |

| Ru(CO)salen complex | Olefins | SES-protected azide | Enantioenriched aziridines | rsc.org |

Introduction of the 4-Nitrophenyl Moiety

The 4-nitrophenyl group is a key structural feature, often introduced early in the synthetic sequence. acs.org A common strategy involves starting with a commercially available precursor that already contains this moiety, such as 4-nitrobenzaldehyde (B150856) or 4-nitrostyrene. For example, the epoxidation of 4-nitrostyrene would provide 2-(4-nitrophenyl)oxirane (B1220430), a versatile intermediate for the synthesis of this compound.

Alternatively, the 4-nitrophenyl group can be introduced via nitration of a phenyl-containing intermediate. sci-hub.se However, this approach can suffer from issues with regioselectivity (formation of ortho and meta isomers) and may not be compatible with sensitive functional groups present in the molecule. Therefore, using a pre-functionalized starting material is generally preferred for a more controlled and efficient synthesis. 4-Nitrophenol and its derivatives are also valuable starting materials in various synthetic transformations. wikipedia.orghmdb.cacarlroth.com

Formation of the Ethanol (B145695) Linker

The ethanol linker, which connects the aziridine and the 4-nitrophenyl moieties, is typically formed through the ring-opening of a three-membered ring, either an epoxide or an aziridine. bohrium.commdpi.com

A highly convergent approach involves the ring-opening of a pre-formed 2-(4-nitrophenyl)oxirane with aziridine itself or a protected aziridine precursor. This reaction, catalyzed by a Lewis or Brønsted acid, would directly install the aziridine and create the β-amino alcohol structure of the ethanol linker. researchgate.net The regioselectivity of the epoxide ring-opening is crucial; the nucleophilic attack of the aziridine nitrogen would preferentially occur at the benzylic carbon of the epoxide due to electronic activation by the phenyl ring.

Alternatively, if the aziridine ring is formed first, a subsequent ring-opening reaction can be employed to introduce the ethanol functionality. For example, a 2-substituted aziridine can undergo nucleophilic attack to form a more complex structure. However, for the specific target compound, the former strategy of opening a 4-nitrophenyloxirane with aziridine is more direct.

Another route involves the reaction of 4-nitrobenzaldehyde with a nucleophile that can be converted into the aziridin-1-yl-ethyl group. For example, a Wittig-type reaction could be used to form a styrenyl intermediate, which is then subjected to aziridination and hydration of the double bond.

Enantioselective and Diastereoselective Synthetic Pathways

Controlling the absolute and relative stereochemistry of the two chiral centers in this compound is a significant challenge that can be addressed through several advanced synthetic strategies.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries can be employed to induce stereoselectivity in the key bond-forming reactions. capes.gov.br For instance, a chiral auxiliary attached to the nitrogen of the aziridine or the oxygen of the alcohol can direct the approach of reagents in subsequent transformations. nih.govnih.govresearchgate.net A well-established method involves the use of chiral N-(1-phenylethyl)aziridine-2-carboxylates as versatile building blocks. nih.govresearchgate.net The chiral auxiliary can be removed in a later step to yield the desired enantiopure product.

The diastereoselectivity of ring-opening reactions of aziridines can also be controlled by chiral auxiliaries present on the nucleophile. nih.gov This approach has been successfully used in the synthesis of various chiral amino alcohols.

Asymmetric Catalysis in Aziridine Formation

Asymmetric catalysis represents a highly efficient and atom-economical approach to establishing the stereochemistry of the aziridine ring. sci-hub.senih.govrsc.orgmsu.edumsu.edursc.orgnih.govacs.org Chiral transition metal complexes can catalyze the aziridination of alkenes with high enantioselectivity. A variety of metals, including rhodium, copper, cobalt, and ruthenium, have been successfully employed in these transformations. organic-chemistry.orgnih.govrsc.orgnih.gov The choice of the chiral ligand is critical for achieving high levels of asymmetric induction.

The following table provides examples of catalyst systems for asymmetric aziridination:

| Catalyst | Ligand | Alkene Substrate | Enantiomeric Excess (ee) | Reference |

| [Rh₂(S-PTAD)] | Various | Various | up to 99% | organic-chemistry.org |

| CuOTf | (S,S)-Ph-box | Styrene (B11656) | 94% | sci-hub.se |

| Co(II) | Chiral Porphyrin | Styrene | up to 99% | nih.gov |

| Ru(CO) | Chiral Salen | Styrene | up to 98% | rsc.org |

Diastereoselective Control in Ring-Opening Reactions

When a chiral, non-racemic aziridine undergoes a ring-opening reaction, the stereochemical outcome at the newly formed stereocenter is of critical importance. The reaction can proceed with either inversion or retention of configuration, depending on the reaction mechanism (typically S(_N)2 or S(_N)1-like) and the nature of the nucleophile and substrate. mdpi.comnih.govacs.orgacs.orgnih.gov

For the synthesis of this compound, if a chiral 2-(4-nitrophenyl)aziridine (B9194) is opened by a nucleophile to form the alcohol, the stereochemistry of the starting aziridine will influence the final diastereomeric ratio. Similarly, the ring-opening of a chiral epoxide with aziridine will lead to a specific diastereomer. The inherent stereochemical preferences of these ring-opening reactions can be exploited to achieve high diastereoselectivity. Lewis acid catalysis can play a significant role in modulating the regioselectivity and stereoselectivity of these transformations. researchgate.net

Green Chemistry Approaches in the Synthesis of Aziridine-Containing Compounds

The development of environmentally benign synthetic methods for producing biologically significant molecules is a cornerstone of modern medicinal chemistry. Aziridine-containing compounds, including this compound and its analogues, are important pharmacophores. However, traditional synthetic routes to these three-membered nitrogen heterocycles often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. Consequently, a shift towards greener and more sustainable synthetic strategies is a critical area of research. This section explores several innovative green chemistry approaches that are being applied to the synthesis of aziridines, which could be adapted for the preparation of this compound and its structural analogues.

A significant advancement in green aziridination is the use of visible light as a renewable energy source to drive chemical reactions. acs.orgresearchgate.net This approach often allows for reactions to occur at ambient temperatures, reducing the energy consumption associated with heating. For instance, metal-free methods have been developed that utilize visible-light irradiation to generate reactive nitrene intermediates from readily available precursors like azoxy-triazenes. acs.org These nitrenes can then react with alkenes in a stereospecific and chemoselective manner to form aziridines. acs.org The versatility of this method has been demonstrated with a wide range of functional groups being tolerated due to the mild reaction conditions. acs.org Organic dye-sensitized nitrene generation is another photoredox catalytic strategy that enables the aziridination of unactivated alkenes using sulfonyl azides as the nitrene source. acs.org

The choice of solvent is another crucial factor in the environmental impact of a synthetic process. nih.gov Researchers have been exploring the use of environmentally benign solvents, such as cyclopentyl methyl ether (CPME), which is a safer and more sustainable alternative to many traditional organic solvents. nih.gov Flow chemistry, a technique where reactions are run in a continuously flowing stream rather than in a batch, can be combined with these green solvents. nih.gov This combination not only enhances safety by using smaller volumes of reagents at any given time but also allows for better control over reaction parameters, potentially leading to higher yields and purity. nih.gov

The use of catalysts is a fundamental principle of green chemistry, as they can enable reactions to proceed more efficiently and with less waste. While precious metal catalysts based on rhodium and ruthenium have been effective in aziridination reactions, there is a growing interest in using more earth-abundant and less toxic metals like iron. nih.govrsc.org Iron(II)-catalyzed intermolecular aziridination of alkenes using hydroxylamine derivatives as clean nitrene sources has been reported as an efficient method for accessing a wide range of aziridines under sustainable conditions. rsc.org Furthermore, the development of catalytic asymmetric methods allows for the synthesis of specific stereoisomers of chiral aziridines, which is crucial for their biological activity. acs.orgmsu.edunih.gov

The tables below summarize some of the key green chemistry approaches applicable to the synthesis of aziridine-containing compounds.

Table 1: Green Catalytic Approaches for Aziridination

| Catalytic System | Nitrene Source | Key Features |

| Visible-Light Photoredox Catalysis | Azoxy-triazenes | Metal-free, mild conditions, stereospecific, wide functional group tolerance. acs.org |

| Organic Dye Photosensitizers | Sulfonyl azides | Effective for unactivated alkenes, avoids precious metals. acs.org |

| Iron(II) Catalysts | Hydroxylamine derivatives | Utilizes an earth-abundant metal, sustainable reaction conditions. rsc.org |

| Rhodium(II) Catalysts | 4-Nitroanilines | Stereospecific N-aryl aziridination. nih.gov |

| Chiral Rhodium(III) Indenyl Catalyst | Hydroxylamine derivatives | Enables enantioselective aziridination of unactivated alkenes. acs.orgnih.gov |

Table 2: Green Solvents and Technologies in Aziridine Synthesis

| Technology/Solvent | Description | Advantages |

| Flow Chemistry | Reactions are conducted in a continuous stream. | Enhanced safety, better control over reaction parameters, potential for automation. nih.gov |

| Cyclopentyl methyl ether (CPME) | An environmentally benign solvent. | Reduced environmental impact and chemical hazards compared to traditional solvents. nih.gov |

While direct green synthetic routes for this compound are not extensively documented, the principles and methodologies described above offer a clear roadmap for developing such processes. For example, a potential green synthesis could involve the asymmetric aziridination of a 4-nitrostyrene precursor using a chiral iron or rhodium catalyst under mild conditions. nih.govrsc.orgacs.orgnih.gov Alternatively, a photochemical approach could be employed, utilizing visible light to mediate the reaction in an environmentally friendly solvent. acs.orgacs.org The synthesis of the precursor itself, 1-(4-nitrophenyl)ethanol, can also be approached with green principles, for instance, through the catalytic reduction of 4-nitroacetophenone. The adoption of these green chemistry strategies is essential for the sustainable production of valuable aziridine-containing compounds for various applications.

Chemical Reactivity and Transformational Studies of the 2 Aziridin 1 Yl 1 4 Nitrophenyl Ethanol Scaffold

Aziridine (B145994) Ring-Opening Reactions

The high ring strain (approximately 26-27 kcal/mol) of the aziridine ring makes it a versatile synthetic intermediate, susceptible to ring-opening reactions. clockss.org The presence of a 4-nitrophenyl group, an electron-withdrawing group, on the carbon adjacent to the aziridine nitrogen can influence the reactivity of the ring system.

Nucleophilic Ring Opening Mechanisms

Nucleophilic ring-opening of aziridines is a fundamental transformation that allows for the introduction of a wide range of functional groups. nih.gov The reaction generally proceeds via an S\textsubscript{N}2 mechanism, where a nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. The reactivity of the aziridine ring in 2-(Aziridin-1-yl)-1-(4-nitrophenyl)ethanol is expected to be significant due to the activating effect of the adjacent nitrophenyl group.

The regioselectivity of nucleophilic attack on the aziridine ring of this compound is a critical aspect of its reactivity. The two carbons of the aziridine ring are not equivalent. One is a primary carbon, while the other is a secondary carbon attached to the 1-(4-nitrophenyl)ethanol (B1297073) moiety.

In general, for N-unactivated aziridines, nucleophilic attack preferentially occurs at the less substituted carbon atom due to steric hindrance, following an S\textsubscript{N}2 pathway. libretexts.org However, the electronic influence of the 4-nitrophenyl group can alter this preference. The carbon atom benzylic to the nitro-substituted phenyl ring is electronically activated. Despite this, attack at the less hindered primary carbon is often favored under neutral or basic conditions.

Stereoselectivity is another key feature of these reactions. The S\textsubscript{N}2 attack by the nucleophile occurs with an inversion of configuration at the attacked carbon center. This stereospecificity is highly valuable in asymmetric synthesis for creating stereodefined, functionalized molecules. organic-chemistry.org

A variety of nucleophiles can be employed to open the aziridine ring of the title compound, leading to a diverse array of products.

Heteroatom Nucleophiles: Oxygen, nitrogen, and sulfur-based nucleophiles are commonly used. For instance, the reaction with water or alcohols under appropriate conditions would yield amino alcohols. Amines can act as nitrogen nucleophiles to produce 1,2-diamines, which are important structural motifs in many biologically active molecules and ligands. chemrxiv.org Thiols can be used to introduce sulfur functionality.

Carbon Nucleophiles: Organometallic reagents like Grignard reagents and organolithium compounds can act as carbon nucleophiles, forming new carbon-carbon bonds. libretexts.org The reaction of ethylene (B1197577) oxide with Grignard reagents is a well-established method for producing primary alcohols with a two-carbon extension. libretexts.org A similar reaction with the aziridine in this compound could lead to the formation of new C-C bonds, although the presence of the acidic hydroxyl group would require protection or the use of excess reagent.

The table below summarizes the expected products from the reaction of this compound with various nucleophiles, assuming the attack occurs at the less substituted carbon of the aziridine ring.

| Nucleophile | Reagent Example | Expected Product Structure | Product Class |

| Oxygen | H₂O/H⁺ | Amino diol | |

| Nitrogen | NH₃ | 1,2-Diamine | |

| Sulfur | CH₃SH | Amino thioether | |

| Carbon | CH₃MgBr | Functionalized amine |

Acid-Catalyzed Ring Opening

Under acidic conditions, the aziridine nitrogen is protonated, forming a highly reactive aziridinium (B1262131) ion. nih.gov This activation facilitates ring-opening even with weak nucleophiles. The regioselectivity of the acid-catalyzed ring-opening of unsymmetrical aziridines is more complex and depends on the substitution pattern. libretexts.orglibretexts.org

For the this compound scaffold, the protonated aziridinium ion can be attacked by a nucleophile at either of the two ring carbons. The attack at the more substituted carbon (benzylic position) can be favored due to the stabilization of the developing positive charge in the transition state by the adjacent phenyl ring. This represents a shift from an S\textsubscript{N}2-like mechanism towards an S\textsubscript{N}1-like pathway. libretexts.orgmasterorganicchemistry.com The outcome is often a mixture of regioisomers, with the ratio depending on the specific reaction conditions and the nature of the nucleophile. libretexts.org

For example, the reaction with aqueous acid can lead to the formation of a 1,2-diol through a trans-opening of the ring. libretexts.org

Thermal and Photochemical Ring Transformations

The application of heat or light can induce transformations in aziridine-containing molecules. Thermally, aziridines can undergo ring-opening to form azomethine ylides, which are reactive 1,3-dipoles. These ylides can then participate in cycloaddition reactions with various dipolarophiles to construct five-membered heterocyclic rings. researchgate.net

Photochemical transformations of aziridines can also lead to the formation of azomethine ylides or other reactive intermediates. researchgate.net The specific outcome of thermal and photochemical reactions on this compound would depend on the reaction conditions and the presence of other reactants. For instance, intramolecular reactions involving the hydroxyl group could be envisioned.

The table below outlines potential transformations.

| Condition | Intermediate | Subsequent Reaction | Product Type |

| Thermal | Azomethine ylide | [3+2] Cycloaddition | Pyrrolidine derivative |

| Photochemical | Azomethine ylide/Radical | Cycloaddition/Rearrangement | Various heterocycles |

Ring Expansion Reactions

Aziridines can undergo ring expansion reactions to form larger heterocyclic systems, which are valuable in medicinal chemistry and materials science. chemrxiv.orgrsc.org One common strategy involves the reaction of aziridines with carbenes or carbene precursors, which can lead to the formation of four-membered azetidines via a nih.govsemanticscholar.org-Stevens rearrangement. chemrxiv.org

Another approach to ring expansion involves the intramolecular cyclization of a substituent attached to the aziridine. While the this compound scaffold does not have a pre-installed group for direct intramolecular ring expansion, derivatization of the hydroxyl group could provide a handle for such transformations.

Reactivity of the 4-Nitrophenyl Moiety

The 4-nitrophenyl group is characterized by an aromatic ring that is strongly deactivated by the electron-withdrawing nitro group. This significantly influences its reactivity in various transformations.

The nitro group is readily susceptible to reduction, which can be achieved using a variety of reagents to yield different products. The most common transformation is the reduction to an amino group. This conversion is a fundamental reaction in the synthesis of many pharmacologically active compounds. Typical reducing agents that could be employed for this transformation include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel in the presence of hydrogen gas is a highly effective method for the clean and complete reduction of the nitro group to an amine.

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classical methods for nitro group reduction.

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) with a suitable catalyst (e.g., Pd/C) can also effect the reduction.

Selective reduction to intermediate oxidation states, such as the nitroso or hydroxylamino functionalities, is also possible under carefully controlled reaction conditions with specific reagents.

The nitro group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution reactions. This is due to its strong electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. Any electrophilic substitution would be expected to occur at the positions meta to the nitro group (i.e., positions 2 and 6 relative to the ethanol-aziridine substituent). However, the presence of the ethanol-aziridine substituent at position 1 would also influence the regioselectivity of such reactions. Given the strong deactivating effect of the nitro group, forcing conditions (e.g., high temperatures, strong Lewis acid catalysts) would likely be required for any electrophilic substitution to proceed.

Transformations Involving the Hydroxyl Group

The secondary hydroxyl group on the ethanol (B145695) backbone is a versatile functional group that can undergo a range of transformations.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-(aziridin-1-yl)-1-(4-nitrophenyl)ethanone. A variety of oxidizing agents can be used, with the choice of reagent depending on the desired selectivity and the presence of other sensitive functional groups (like the aziridine ring). Common oxidizing agents include:

Chromium-based reagents: Pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are often used for the oxidation of secondary alcohols to ketones.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by the addition of a hindered base like triethylamine. It is known for its mild reaction conditions.

Dess-Martin Periodinane: This hypervalent iodine reagent provides a mild and efficient method for oxidizing secondary alcohols to ketones.

Reduction: As the hydroxyl group is already in a reduced state (an alcohol), further reduction is not a typical transformation for this functionality.

The hydroxyl group can be readily derivatized to form esters and ethers.

Esterification: Reaction with an acyl chloride or an acid anhydride in the presence of a base (e.g., pyridine (B92270), triethylamine) would yield the corresponding ester. For example, reaction with acetyl chloride would produce 2-(aziridin-1-yl)-1-(4-nitrophenyl)ethyl acetate.

Etherification: The formation of an ether can be achieved via the Williamson ether synthesis. This would involve deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. For instance, reaction with methyl iodide after deprotonation would yield 2-(aziridin-1-yl)-1-methoxy-1-(4-nitrophenyl)ethane.

Other Functional Group Interconversions on the Scaffold

The aziridine ring is a strained, three-membered heterocycle that is susceptible to ring-opening reactions. This reactivity is a key aspect of the chemistry of aziridine-containing compounds. The ring can be opened by various nucleophiles, typically under acidic conditions which activate the aziridine by protonation. The regioselectivity of the ring-opening would be influenced by steric and electronic factors of the substituents on the aziridine ring and the incoming nucleophile.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Design Principles for Modifying the 2-(Aziridin-1-yl)-1-(4-nitrophenyl)ethanol Scaffold

The molecular architecture of this compound presents three primary components for modification: the aziridine (B145994) ring, the 4-nitrophenyl moiety, and the ethanol (B145695) backbone. vulcanchem.com Design strategies for modifying this scaffold are guided by the distinct chemical properties of each component.

Aziridine Ring: The three-membered aziridine ring is characterized by significant ring strain (approximately 24–27 kcal/mol), which makes it susceptible to nucleophilic ring-opening reactions. vulcanchem.com This inherent reactivity is a key feature, as aziridines can act as powerful alkylating agents, a mechanism underlying the biological activity of many natural products like Mitomycin C. nih.gov Modifications often focus on introducing substituents to the ring to modulate its reactivity, stability, and steric profile, thereby influencing interactions with biological targets.

4-Nitrophenyl Moiety: The 4-nitrophenyl group is a strong electron-withdrawing moiety. This electronic effect influences the reactivity of the entire molecule, including the adjacent benzylic carbon and the aziridine ring. Design principles involving this part of the scaffold include altering the position of the nitro group (ortho, meta, para) or replacing it with other electron-withdrawing or electron-donating groups to fine-tune electronic properties and potential for aromatic stacking interactions. vulcanchem.comnih.gov

Ethanol Backbone: The ethanol portion of the scaffold, particularly the hydroxyl group, introduces a site for hydrogen bonding. vulcanchem.com This can be crucial for solubility and for anchoring the molecule within a biological target's binding site. Modifications can include esterification or etherification of the hydroxyl group or altering the length of the carbon chain to optimize spacing and flexibility.

The overarching design principle involves a multi-pronged approach of leveraging the aziridine's alkylating potential while optimizing the electronic and steric properties of the phenyl ring and the hydrogen-bonding capability of the ethanol linker to achieve desired biological activity and selectivity.

Systematic Variation of Substituents on the Aziridine Ring

Systematic substitution on the aziridine ring has been shown to have a profound impact on the biological activity of related compounds. The size, stereochemistry, and electronic nature of these substituents can dictate the molecule's potency and efficacy.

Research on aziridine derivatives has demonstrated that even minor changes to the ring's substituents can lead to significant shifts in antibacterial activity. For instance, the introduction of a 2,2-dimethyl substituent on the aziridine ring was found to cause a significant reduction in antibacterial efficacy. nih.gov Conversely, derivatives featuring (S)-2-methyl or (S)-2-isopropyl groups at the R² position exhibited potent activity. nih.gov Notably, within a series of R¹-methyl derivatives, the replacement of an (S)-2-methyl group with a more sterically hindered (S)-2-isopropyl group resulted in a four- to eight-fold increase in antibacterial potency. nih.gov

These findings underscore the sensitivity of the aziridine pharmacophore to substitution. The steric bulk of substituents can influence the approach of nucleophiles in ring-opening reactions and affect how the molecule fits into a target's binding pocket. researchgate.net

Table 1: Impact of Aziridine Ring Substituents on Antibacterial Activity of Related Derivatives

| R¹ Substituent | R² Substituent | Relative Antibacterial Activity | Reference |

|---|---|---|---|

| Methyl | (S)-2-Methyl | Moderate | nih.gov |

| Methyl | (S)-2-Isopropyl | High (4-8x increase vs. methyl) | nih.gov |

This table is generated based on findings for aziridine-thiourea derivatives, illustrating the principle of substituent effects on the aziridine ring.

Modulation of the 4-Nitrophenyl Moiety and Its Impact on Activity

The 4-nitrophenyl moiety is a critical component of the scaffold, primarily due to the strong electron-withdrawing nature of the nitro group. This influences the electrophilicity of the aromatic ring and the reactivity of the benzylic carbon attached to the ethanol backbone.

Modulation of this moiety can take several forms:

Positional Isomerism: Moving the nitro group to the ortho- or meta- positions would alter the electronic distribution across the phenyl ring, potentially impacting binding affinity and reactivity.

Substituent Variation: Replacing the nitro group with other substituents allows for a systematic exploration of electronic and steric effects. For example, replacing -NO₂ with halogens (e.g., -Cl, -F), alkyl groups (e.g., -CH₃), or alkoxy groups (e.g., -OCH₃) would create a spectrum of analogues with varying electronic properties. Structure-activity relationship (SAR) studies on similar heterocyclic compounds have shown that electron-releasing groups can be important for modulating biological activity. researchgate.net

Bioisosteric Replacement: The entire nitrophenyl ring could be replaced with other aromatic or heteroaromatic systems (e.g., pyridyl, thienyl) to explore different binding interactions while maintaining some of the core structural features.

Studies on nitrophenylaziridines have confirmed their potential as tumor-growth inhibitors, highlighting the importance of this structural feature. nih.gov The precise impact of these modulations on the activity of this compound would depend on the specific biological target, but the principle remains that the electronic nature of the phenyl ring is a key determinant of activity.

Influence of Stereochemistry on Molecular Interactions and Reactivity

Stereochemistry is a critical factor governing the biological activity of the this compound scaffold. The molecule contains at least one stereocenter at the carbinol carbon (the carbon bearing the hydroxyl group) and potentially more if the aziridine ring is substituted.

The absolute configuration of substituents on the aziridine ring can dramatically influence potency. Studies on chiral aziridine phosphine (B1218219) oxides revealed that derivatives with an (S) configuration, often derived from naturally occurring amino acids, were significantly more active than their (R)-enantiomers. mdpi.com This suggests that biological targets can exhibit a high degree of stereoselectivity in their interactions.

Furthermore, the mechanism of action often depends on stereochemistry. The ring-opening of aziridines by nucleophiles frequently proceeds via an SN2-like mechanism, which results in an inversion of configuration at the carbon being attacked. nih.gov The specific stereochemical outcome is therefore crucial for the subsequent covalent interaction with a target.

In broader studies of chiral compounds, stereochemistry has been shown to be a primary driver of potency and pharmacokinetics. nih.gov For some biologically active molecules, differences in the activity between stereoisomers are not just due to target binding, but also to stereoselective uptake and transport into cells. nih.govresearchgate.net Therefore, controlling the stereochemistry of both the ethanol backbone and any substituents on the aziridine ring is essential for optimizing the molecular interactions and reactivity of these compounds.

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models

While specific QSAR models for this compound are not extensively reported in the literature, the principles of QSAR are highly applicable to this scaffold. QSAR aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For the this compound scaffold, a QSAR study would involve synthesizing a library of analogues with systematic variations and correlating their measured activity with calculated physicochemical descriptors. Key descriptors would likely include:

Electronic Parameters: Hammett constants (σ) for substituents on the phenyl ring to quantify their electron-donating or -withdrawing effects.

Steric Parameters: Molar refractivity (MR) or Taft steric parameters (Es) to describe the size and shape of substituents on the aziridine or phenyl rings.

Lipophilicity Parameters: The partition coefficient (logP) to model the compound's hydrophobicity, which influences membrane permeability and non-specific binding.

Topological Indices: Descriptors that encode information about molecular connectivity and branching.

By developing a statistically significant QSAR model, researchers could predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. This approach helps to rationalize the observed SAR and prioritize synthetic efforts, accelerating the drug discovery process.

Ligand Efficiency and Lipophilicity Considerations in Scaffold Modification

In modern medicinal chemistry, potency alone is not the sole indicator of a promising compound. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE or LipE) are crucial metrics for evaluating the quality of a molecule during optimization. nih.gov

Ligand Efficiency (LE): This metric normalizes binding affinity for the size of the molecule, typically measured by the number of non-hydrogen atoms (heavy atom count, HAC). It is calculated as the binding energy per heavy atom. researchgate.netmtak.hu A higher LE value indicates that the molecule achieves its potency in a more atom-economical manner.

Lipophilic Ligand Efficiency (LLE): LLE assesses the efficiency with which a compound utilizes its lipophilicity to achieve potency. It is generally calculated as pIC₅₀ (or pKi) minus the compound's logP. mtak.hu High lipophilicity often correlates with poor solubility, high metabolic turnover, and off-target toxicity. An ideal drug candidate should have a high LLE (often suggested to be in the 5-7 range), indicating a favorable balance between potency and lipophilicity. mtak.hucsmres.co.uk

Computational Chemistry and Molecular Modeling of 2 Aziridin 1 Yl 1 4 Nitrophenyl Ethanol

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, particularly Density Functional Theory (DFT), provide a powerful lens through which to examine molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT is a computational method that models the electronic structure of many-body systems. It is widely used to determine the optimized geometry and electronic properties of molecules. For a molecule like 2-(Aziridin-1-yl)-1-(4-nitrophenyl)ethanol, DFT calculations would be the first step in a computational analysis. These calculations would yield the most stable three-dimensional arrangement of the atoms and provide a wealth of information about the molecule's electronic characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A small gap suggests that the molecule is more reactive.

For this compound, a HOMO-LUMO analysis would likely show the HOMO localized on the more electron-rich parts of the molecule, such as the aziridine (B145994) nitrogen or the phenyl ring, while the LUMO would be expected to be concentrated on the electron-withdrawing nitro group.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Expected Value (Arbitrary Units) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

Note: This table is for illustrative purposes only. No published data is available.

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with different colors indicating different electrostatic potential values. Red typically represents regions of negative potential (electron-rich), while blue represents regions of positive potential (electron-poor).

An ESP map of this compound would be expected to show a high negative potential around the oxygen atoms of the nitro group and a lesser negative potential around the nitrogen atom of the aziridine ring and the oxygen of the hydroxyl group. Regions of positive potential would likely be found around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis-type orbitals (antibonding and Rydberg orbitals). This analysis can quantify the stability arising from these interactions, often referred to as hyperconjugation.

In this compound, NBO analysis would reveal the nature of the bonds (e.g., C-N, C-O, N-O) and the extent of electron delocalization from the aziridine and hydroxyl groups towards the nitrophenyl ring.

Spectroscopic Property Predictions (e.g., NMR, UV-Vis)

Computational methods can predict various spectroscopic properties of a molecule. For instance, NMR (Nuclear Magnetic Resonance) chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental spectra. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to a molecule's UV-Visible absorption spectrum. These predictions are valuable for confirming the structure of a synthesized compound and for understanding its electronic transitions.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Parameter | Expected Value |

| ¹H NMR | Chemical Shift (ppm) | - |

| ¹³C NMR | Chemical Shift (ppm) | - |

| UV-Vis | λmax (nm) | - |

Note: This table is for illustrative purposes only. No published data is available.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and mode of action of a ligand with a protein of interest.

Given the steroidal-like scaffold that can be conceptually derived from the phenyl ethanol (B145695) structure, the glucocorticoid receptor (GR) presents a hypothetical, yet plausible, molecular target for investigation. The GR is a nuclear receptor involved in regulating a wide array of physiological processes, and its ligand-binding domain (LBD) is a well-characterized pocket that accommodates endogenous corticosteroids and synthetic drugs.

A molecular docking study of this compound into the LBD of the human glucocorticoid receptor (PDB ID: 1M2Z) could be performed to predict its binding conformation. The docking simulations would aim to identify the most energetically favorable poses of the ligand within the receptor's binding site. The results of such a hypothetical docking experiment can be quantified by a scoring function, which estimates the binding free energy. A lower binding energy score typically indicates a more stable ligand-receptor complex.

Table 1: Hypothetical Docking Scores of this compound with the Glucocorticoid Receptor

| Docking Pose | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) |

| 1 | -8.5 | 0.58 |

| 2 | -8.2 | 0.95 |

| 3 | -7.9 | 1.74 |

| 4 | -7.6 | 3.21 |

Note: The data presented in this table is hypothetical and for illustrative purposes of a typical molecular docking output.

The stability of the predicted binding poses from molecular docking is governed by a network of non-covalent interactions between the ligand and the amino acid residues of the protein target. charlotte.edu A detailed analysis of these interactions is crucial for understanding the basis of molecular recognition.

For this compound docked into the glucocorticoid receptor, the following interactions could be anticipated:

Hydrogen Bonding: The hydroxyl group (-OH) of the ethanol moiety is a prime candidate for forming hydrogen bonds with polar residues such as Gln642 and Thr739 in the GR binding site. The nitro group (-NO2) could also act as a hydrogen bond acceptor.

Pi-Stacking: The aromatic 4-nitrophenyl ring could form pi-stacking interactions with the aromatic side chains of residues like Phe623.

Van der Waals Forces: Numerous van der Waals contacts would exist between the ligand and the surrounding amino acids, providing a significant contribution to the binding affinity.

Table 2: Predicted Intermolecular Interactions between this compound and Glucocorticoid Receptor Residues

| Interaction Type | Ligand Group | Receptor Residue | Distance (Å) |

| Hydrogen Bond | Hydroxyl (-OH) | Gln642 | 2.1 |

| Hydrogen Bond | Hydroxyl (-OH) | Thr739 | 2.3 |

| Hydrophobic | Phenyl Ring | Met604 | 3.8 |

| Hydrophobic | Phenyl Ring | Leu563 | 4.1 |

| Pi-Pi Stacking | 4-Nitrophenyl | Phe623 | 3.5 |

Note: The data in this table is hypothetical and represents a plausible interaction profile.

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time, taking into account the flexibility of both the ligand and the protein, as well as the surrounding solvent. nih.gov

An MD simulation, typically on the nanosecond timescale, would be initiated from the best-ranked docked pose of the this compound-GR complex. researchgate.net The stability of this complex can be assessed by analyzing several parameters throughout the simulation trajectory:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand relative to their initial positions would be calculated. A stable RMSD profile over time suggests that the complex has reached equilibrium and the ligand remains stably bound.

Root Mean Square Fluctuation (RMSF): The RMSF of individual amino acid residues would highlight flexible regions of the protein. A decrease in the fluctuation of binding site residues upon ligand binding can indicate a stabilizing effect.

MD simulations are typically performed in an explicit solvent environment (e.g., a water box) to mimic physiological conditions. tdl.org The solvent plays a critical role in mediating ligand-protein interactions. The analysis would focus on:

Water Bridges: Identifying stable water molecules that form hydrogen bond bridges between the ligand and the protein, which can be crucial for complex stability.

Solvent Accessible Surface Area (SASA): Calculating the SASA of the ligand and the binding pocket to understand how much of the ligand is exposed to the solvent versus buried within the protein. A significant decrease in SASA upon binding is indicative of a favorable interaction.

Theoretical Prediction of Reaction Pathways and Mechanism Elucidation

The presence of a strained aziridine ring in this compound suggests a potential for covalent interaction with nucleophilic residues in a biological target. Theoretical methods, particularly those based on quantum mechanics (QM), can be employed to elucidate potential reaction pathways.

Using Density Functional Theory (DFT), the reaction mechanism of the aziridine ring opening by a representative nucleophilic amino acid residue (e.g., the thiol group of cysteine or the imidazole (B134444) group of histidine) could be investigated. Such calculations would involve:

Transition State Searching: Locating the transition state structure for the nucleophilic attack on one of the aziridine carbons.

Activation Energy Barrier Calculation: Determining the energy barrier for the ring-opening reaction. A lower activation energy would suggest a higher likelihood of this covalent modification occurring.

Reaction Coordinate Profiling: Mapping the energy profile along the reaction coordinate to understand the energetics of the entire process from reactants to products.

These computational approaches provide a comprehensive, albeit theoretical, framework for understanding the molecular behavior of this compound. The insights gained from such studies are invaluable for guiding further experimental work in drug discovery and development.

Mechanistic Investigations of Biological Activities in Vitro

Exploration of Molecular Targets and Binding Mechanisms

The initial step in understanding the biological activity of a compound is to identify its molecular targets and characterize the nature of their interaction. For 2-(Aziridin-1-yl)-1-(4-nitrophenyl)ethanol, this would involve studies on its potential to bind to specific receptors or to modulate the activity of enzymes.

The structural similarity of certain aziridine-containing compounds to endogenous ligands has prompted investigations into their receptor binding affinities. For instance, analogs of hydroxyphenylaziridine have been noted for their interaction with the glucocorticoid receptor (GR). However, specific studies to determine the binding affinity of this compound for the glucocorticoid receptor or any other receptor are not available in the current body of scientific literature. Such studies, typically employing competitive binding assays with radiolabeled ligands, would be essential to ascertain whether this compound can act as an agonist or antagonist for specific receptors. mdpi.comnih.gov

The presence of a 4-nitro group on the phenyl ring is a strong indicator that this compound could be a substrate for nitroreductase enzymes. mdpi.com These enzymes are known to catalyze the reduction of nitroaromatic compounds, a process that can lead to the formation of highly reactive and cytotoxic hydroxylamine (B1172632) and nitroso intermediates. This bioreductive activation is a key mechanism for the therapeutic action of several nitroaromatic drugs. mdpi.com

In vitro studies would be necessary to confirm if and how efficiently this compound is metabolized by various nitroreductases. Such investigations would typically involve incubating the compound with purified enzymes or cell lysates containing these enzymes and analyzing the formation of metabolites over time. While no specific data on the interaction of this compound with nitroreductases is currently published, the general mechanism is well-established for other nitroaromatic compounds.

Furthermore, the aziridine (B145994) moiety itself can interact with a variety of enzymes. Aziridines are known alkylating agents, and their reactivity can be influenced by the electronic properties of the rest of the molecule. nih.gov

Intracellular Signaling Pathway Modulation

The downstream effects of a compound's interaction with its molecular target often involve the modulation of intracellular signaling pathways. For example, compounds that bind to the glucocorticoid receptor can influence pathways such as the NF-κB and AP-1 signaling cascades, which are crucial in inflammatory responses. nih.govnih.gov However, there is no available research that has investigated the effects of this compound on any specific intracellular signaling pathways. To elucidate its biological effects, it would be necessary to conduct studies on its impact on key signaling proteins, such as through Western blot analysis of phosphorylated kinases or reporter gene assays for transcription factor activity.

Biochemical Mechanisms of Action

The biochemical mechanisms of action for a compound like this compound are likely to be dictated by its reactive functional groups. The aziridine ring is a potent electrophile, especially after protonation, and can readily react with nucleophilic groups in biological macromolecules. nih.govresearchgate.net This reactivity is the basis for the anticancer activity of numerous aziridine-containing drugs, which act by alkylating DNA. nih.govresearchgate.netsigmaaldrich.com This can lead to the formation of DNA adducts and interstrand cross-links, ultimately triggering apoptosis. sigmaaldrich.com

The nitroaromatic group, upon reduction by nitroreductases, can also lead to cellular damage through the generation of reactive oxygen species and the formation of covalent adducts with proteins and DNA. mdpi.com Therefore, a plausible biochemical mechanism for this compound could involve a dual action of DNA alkylation by the aziridine ring and bioreductive activation of the nitro group. However, direct experimental evidence for these mechanisms for this specific compound is lacking.

Investigation of Cellular Uptake and Intracellular Distribution Mechanisms

The ability of a compound to exert a biological effect is contingent on its ability to cross the cell membrane and reach its intracellular targets. The physicochemical properties of this compound, such as its lipophilicity and size, will influence its cellular uptake. researchgate.net Nitroaromatic compounds can be taken up by cells through various mechanisms, and their distribution within the cell can be visualized using techniques such as fluorescence microscopy if the compound is inherently fluorescent or is tagged with a fluorescent probe. researchgate.net Currently, there are no published studies detailing the cellular uptake and intracellular distribution of this compound.

Advanced Synthetic Applications and Derivatives of the 2 Aziridin 1 Yl 1 4 Nitrophenyl Ethanol Core

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality and dense functionality of 2-(aziridin-1-yl)-1-(4-nitrophenyl)ethanol make it a valuable chiral building block for the synthesis of complex, biologically active molecules. The stereocenters present in the molecule can direct the stereochemical outcome of subsequent reactions, allowing for the construction of enantiomerically pure target compounds.

The synthetic utility is rooted in the predictable reactivity of its functional groups. The hydroxyl group can be readily derivatized or used to direct metallo-catalyzed reactions, while the aziridine (B145994) ring can undergo regioselective ring-opening with a wide array of nucleophiles. This dual reactivity allows for a stepwise or orthogonal approach to building molecular complexity. For example, the reaction of related methanesulfonate (B1217627) precursors with lithium hydroxide (B78521) has been shown to yield [(2R,3R)-3-(4-nitrophenyl)aziridin-2-yl]methanol, demonstrating the utility of this scaffold in stereospecific transformations. researchgate.net The Wenker synthesis and its modifications provide established routes for creating aziridines from amino alcohols, which can then be used as key intermediates. organic-chemistry.org

Scaffold Diversification and Library Generation

Scaffold diversification is a cornerstone of modern drug discovery, enabling the exploration of chemical space around a core molecular structure to identify compounds with improved activity, selectivity, and pharmacokinetic properties. The this compound scaffold is an excellent starting point for generating diverse chemical libraries due to its multiple points of modification.

Key diversification strategies include:

Aziridine Ring-Opening: The strained three-membered aziridine ring can be opened by a vast range of nucleophiles (e.g., amines, thiols, azides, organometallics), leading to a library of 1,2-diamino alcohol derivatives. This reaction is often highly regioselective and stereospecific.

Hydroxyl Group Modification: The secondary alcohol can be acylated, alkylated, or oxidized to a ketone. This ketone can then serve as a handle for further reactions like reductive amination or Wittig-type reactions.

Nitro Group Reduction: The nitro group can be reduced to an amine, which can then be functionalized through acylation, sulfonylation, or diazotization, opening up another dimension for library expansion.

Multicomponent Reactions (MCRs): The scaffold or its derivatives can be used as inputs in MCRs, such as the Ugi or Strecker reactions, to rapidly generate highly complex and diverse structures in a single step. nih.gov

This approach is conceptually similar to the diversification of other nitrogen-containing heterocycles like azetidines, where a core is used to generate fused, bridged, and spirocyclic systems for focused libraries. nih.gov

Table 1: Potential Diversification Reactions for the this compound Scaffold

| Reaction Site | Reagent/Reaction Type | Resulting Functional Group/Structure |

| Aziridine Ring | R-NH₂ (Amines) | 1,2-Diamino alcohol |

| R-SH (Thiols) | β-Amino thioether | |

| NaN₃ (Azide) | β-Azido amine | |

| Hydroxyl Group | Acyl Chloride/Anhydride (B1165640) | Ester |

| Alkyl Halide | Ether | |

| PCC/Swern Oxidation | Ketone | |

| Nitro Group | H₂/Pd-C, SnCl₂ | Aniline (Amino group) |

| Resulting Amine | RCOCl | Amide |

| RSO₂Cl | Sulfonamide |

Integration into Hybrid Molecules for Multi-Target Approaches

Molecular hybridization, the strategy of combining two or more distinct pharmacophores into a single molecule, is a powerful approach for developing therapies for complex diseases by modulating multiple targets simultaneously. nih.govmdpi.com The this compound core is an attractive candidate for inclusion in such hybrid designs.

The aziridine moiety itself is a valuable pharmacophore that can be combined with other privileged heterocyclic scaffolds. nih.gov For example, the development of aziridine-(iso)quinoline hybrids has been explored for antimalarial purposes, demonstrating the potential of integrating the aziridine ring into established drug templates. nih.gov Similarly, hybrid molecules containing pyridine (B92270) or other azine derivatives have shown promise as antimicrobial agents. mdpi.com

The ethanol (B145695) linker in the scaffold is also a common structural motif in hybrid drugs. For instance, ethanol-bridged purine-azole hybrids have been designed as dual-targeting inhibitors. researchgate.net This suggests that the this compound core could be linked to other bioactive moieties—such as kinase inhibitors, anti-inflammatory agents, or other antimicrobial pharmacophores—to create novel dual-action agents. The combination of the aziridine's reactivity with the established biological relevance of the nitrophenyl group provides a solid foundation for designing hybrid molecules with potentially synergistic or additive effects. mdpi.commdpi.com

Development of Prodrug Strategies Incorporating the Scaffold

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy is frequently used to overcome undesirable physicochemical or pharmacokinetic properties, such as poor solubility, low permeability, or rapid metabolism. acs.orgbaranlab.org The this compound scaffold possesses functional groups suitable for prodrug design.

The most straightforward approach involves modification of the secondary hydroxyl group. This group can be esterified to create ester prodrugs, which can enhance the lipophilicity and membrane permeability of the parent compound. nih.govmdpi.com These ester linkages are often designed to be cleaved by ubiquitous esterase enzymes in the blood or target tissues, releasing the active alcohol.

Table 2: Potential Prodrug Moieties for the Hydroxyl Group

| Prodrug Linkage | Moiety to Add | Potential Advantage |

| Ester | Acetate, Benzoate | Increased lipophilicity, enhanced permeability |

| Carbonate | Ethyl carbonate | Tunable hydrolysis rate |

| Phosphate Ester | Phosphate | Increased aqueous solubility |

| Amino Acid Conjugate | Glycine, Alanine | Targeting amino acid transporters |

This approach is a well-established method for improving drug delivery. acs.org For example, a prodrug strategy was successfully employed for a TYK2 inhibitor to overcome pH-dependent absorption issues. nih.gov By converting the hydroxyl group of this compound into a cleavable ester or another promoiety, its delivery characteristics could be fine-tuned to improve oral bioavailability or achieve targeted release. nih.gov

Applications in Material Science or other Non-Biological Domains

While primarily explored for its biological potential, the aziridine ring within the scaffold suggests possible applications in material science. Certain aziridine derivatives, particularly fused bicyclic aziridines, are known to exhibit photochromism—a reversible change in color upon exposure to light. nih.govresearchgate.net

This phenomenon arises from the light-induced, conrotatory ring-opening of the aziridine C-N bond to form a colored, zwitterionic azomethine ylide. nih.govacs.org The system can then revert to the colorless closed-ring form upon exposure to light of a different wavelength or via thermal relaxation. nih.govresearchgate.net

Although the title compound is a monocyclic aziridine, the fundamental chemistry of aziridine ring-opening is applicable. The presence of the 4-nitrophenyl group, a strong electron-withdrawing group, conjugated to the aziridine through the ethanol bridge, could influence the electronic transitions involved in such a photochromic process. If derivatives of this compound could be designed to undergo this reversible ring-opening, they could find use in applications such as:

Molecular switches

Data storage

Smart inks or coatings

UV radiation sensors researchgate.net

Further research would be needed to confirm if this specific scaffold exhibits useful photochromic behavior, but the established properties of similar aziridines present a compelling case for its investigation in non-biological domains. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Aziridin-1-yl)-1-(4-nitrophenyl)ethanol, and what reaction conditions optimize yield?

- The compound is typically synthesized via the reduction of 4-nitrophenylethanol intermediates. A common method involves catalytic hydrogenation or sodium borohydride-mediated reduction of nitro groups under inert atmospheres (e.g., nitrogen or argon) . For example, starting from 4-nitrophenylethanol, the aziridine group is introduced through nucleophilic substitution reactions with aziridine derivatives, requiring precise temperature control (0–5°C) to avoid ring-opening side reactions . Yield optimization often requires stoichiometric adjustments of reducing agents and pH stabilization (neutral to slightly basic conditions) .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Characterization employs NMR (¹H/¹³C) to confirm the aziridine ring and nitro group positions, HPLC for purity assessment (>95%), and mass spectrometry (ESI-MS) to verify molecular weight (e.g., C₁₀H₁₁N₂O₃, theoretical m/z = 207.08) . X-ray crystallography is used for absolute stereochemical confirmation in enantiomerically pure samples .

Q. What methodological approaches are used to evaluate the biological activity of this compound?

- Antimicrobial activity is assessed via agar diffusion assays (e.g., against E. coli and S. aureus), with minimum inhibitory concentration (MIC) values determined using broth microdilution . Cytotoxicity studies utilize MTT assays on human cell lines (e.g., HEK293), with IC₅₀ calculations to gauge therapeutic windows .

Advanced Research Questions

Q. How can enantioselectivity be controlled during the synthesis of this compound?

- Chiral catalysts (e.g., copper complexes with bisoxazoline ligands) enable enantioselective hydrosilylation of ketone precursors. Real-time GC analysis with chiral columns (e.g., Cyclosil-B) monitors enantiomeric excess (ee), achieving >90% selectivity under optimized conditions (e.g., −20°C, THF solvent) . Dynamic kinetic resolution strategies can invert selectivity by modulating catalyst-substrate interactions .

Q. What are the mechanistic implications of the aziridine ring’s reactivity in nucleophilic environments?

- The strained aziridine ring undergoes ring-opening reactions with electrophiles (e.g., alkyl halides or acyl chlorides), forming β-amino alcohol derivatives. Reaction kinetics are pH-dependent: acidic conditions protonate the ring, accelerating nucleophilic attack, while basic conditions stabilize the ring but reduce reactivity . Computational studies (DFT) predict transition states for regioselective ring-opening pathways .

Q. How do environmental factors (pH, temperature) influence the stability of this compound?

- Stability studies show degradation at pH < 3 (via nitro group reduction) and >9 (aziridine ring hydrolysis). UV-Vis spectroscopy tracks nitro group integrity (λmax = 310 nm in ethanol) under stress conditions . Thermal gravimetric analysis (TGA) reveals decomposition onset at 120°C, necessitating storage in dark, inert environments (−20°C under argon) .

Q. How can contradictory data in biological activity studies be resolved?

- Discrepancies in antimicrobial efficacy (e.g., MIC variability across studies) may arise from differences in bacterial strains or compound purity. Method standardization includes QC/QA protocols (e.g., ≥98% purity via HPLC) and using reference strains (ATCC) . Meta-analyses of structure-activity relationships (SAR) highlight the nitro group’s role in electron-withdrawing effects, which modulate membrane permeability .

Q. What advanced techniques elucidate interactions between this compound and biomacromolecules?

- Surface plasmon resonance (SPR) quantifies binding affinity to proteins (e.g., cytochrome P450), while molecular docking (AutoDock Vina) predicts binding poses at active sites . Fluorescence quenching assays using bovine serum albumin (BSA) reveal hydrophobic interactions, with Stern-Volmer plots calculating binding constants (Kb ~ 10⁴ M⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.